

4-Bromo-3-chlorotoluene molecular structure and formula

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Compound of Interest

Compound Name: 4-Bromo-3-chlorotoluene

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An In-depth Technical Guide to 4-Bromo-3chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-chlorotoluene is a halogenated aromatic hydrocarbon that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern on the toluene ring provides a versatile platform for various chemical transformations, making it a valuable building block in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, synthesis, and spectroscopic characterization of **4-Bromo-3-chlorotoluene**. Detailed experimental protocols and data are presented to facilitate its use in research and development.

Molecular Structure and Formula

4-Bromo-3-chlorotoluene consists of a toluene core with a bromine atom at the 4-position and a chlorine atom at the 3-position relative to the methyl group.[1]

- Molecular Formula: C₇H₆BrCl[2]
- IUPAC Name: 1-bromo-2-chloro-4-methylbenzene[2]



CAS Number: 6627-51-6[2]

Molecular Weight: 205.48 g/mol [2]

Canonical SMILES: CC1=CC(=C(C=C1)Br)Cl[2]

• InChi Key: SDTULEXOSNNGAW-UHFFFAOYSA-N[2]

Physicochemical Properties

4-Bromo-3-chlorotoluene is a colorless to pale yellow liquid with a faint aromatic odor at room temperature.[1] It is sparingly soluble in water but readily dissolves in common organic solvents such as ethanol, acetone, and ether.[1]

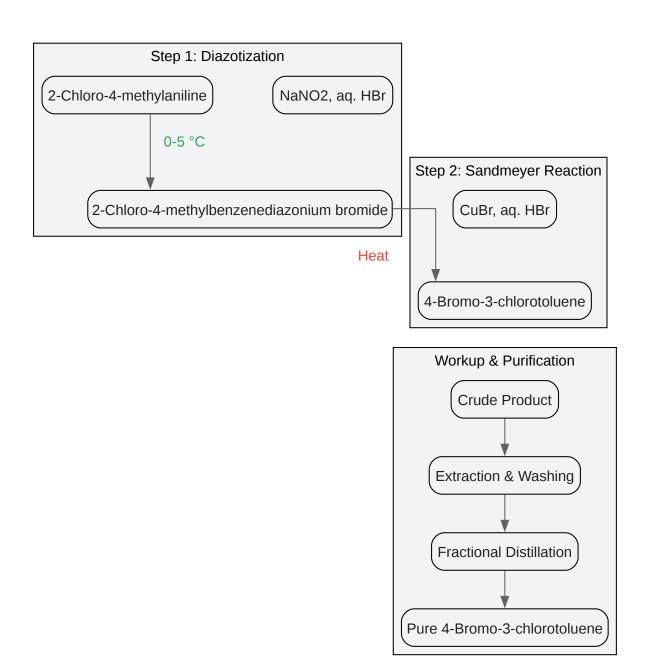
| Property | Value | Reference |
|------------------|---------------------------------|-----------|
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.5 ± 0.1 g/cm ³ | [3] |
| Boiling Point | 232.1 ± 20.0 °C at 760 mmHg | [3] |
| Flash Point | 105.8 ± 11.9 °C | [3] |
| Refractive Index | 1.566 | [3] |
| LogP | 3.95 | [3] |

Synthesis of 4-Bromo-3-chlorotoluene

A common and effective method for the synthesis of **4-Bromo-3-chlorotoluene** is through a Sandmeyer reaction, starting from 2-Chloro-4-methylaniline.[4][5] This multi-step process involves the diazotization of the primary amine followed by a copper(I) bromide mediated substitution.

Synthesis Workflow





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Synthesis workflow for **4-Bromo-3-chlorotoluene**.



Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on established procedures for Sandmeyer reactions.[6]

Materials:

- 2-Chloro-4-methylaniline
- Hydrobromic acid (48% agueous solution)
- Sodium nitrite (NaNO₂)
- Copper(I) bromide (CuBr)
- Diethyl ether or methyl tert-butyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Diazotization of 2-Chloro-4-methylaniline

- In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Chloro-4-methylaniline in an aqueous solution of hydrobromic acid.
- Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
- After the addition is complete, stir the mixture for an additional 20-30 minutes at the same temperature to ensure complete formation of the diazonium salt.



Step 2: Sandmeyer Reaction

- In a separate flask, prepare a solution of copper(I) bromide in aqueous hydrobromic acid and cool it in an ice bath.
- Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with continuous stirring.
- Vigorous evolution of nitrogen gas will be observed.
- After the addition is complete, warm the reaction mixture to room temperature and then heat to 60-70 °C for 30-60 minutes to ensure the reaction goes to completion.

Step 3: Workup and Purification

- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether or methyl tert-butyl ether.
- Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude 4-Bromo-3-chlorotoluene by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.

Spectroscopic Characterization

The identity and purity of the synthesized **4-Bromo-3-chlorotoluene** can be confirmed using various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy



The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Experimental Protocol:

- Instrument: Varian A-60 NMR Spectrometer or equivalent.[2]
- Solvent: Carbon tetrachloride (CCl₄) or Deuterated chloroform (CDCl₃).[3]
- Procedure: A small sample of purified 4-Bromo-3-chlorotoluene is dissolved in the chosen solvent, and the spectrum is recorded.

Expected Chemical Shifts:

- A singlet corresponding to the methyl protons (CH₃) is expected around δ 2.3-2.4 ppm.
- A multiplet or distinct signals for the three aromatic protons are expected in the range of δ
 7.0-7.6 ppm. The exact splitting pattern will depend on the coupling constants between the aromatic protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Experimental Protocol:

- Technique: CAPILLARY CELL: NEAT (for liquid samples).[2]
- Procedure: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), and the IR spectrum is recorded. The NIST WebBook provides a reference gas-phase IR spectrum.[7]

Expected Characteristic Peaks:

- C-H stretching (aromatic): ~3050-3100 cm⁻¹
- C-H stretching (aliphatic, CH₃): ~2850-3000 cm⁻¹



- C=C stretching (aromatic ring): ~1450-1600 cm⁻¹
- C-H bending (in-plane and out-of-plane): ~1000-1300 cm⁻¹ and ~700-900 cm⁻¹
- C-Cl stretching: ~600-800 cm⁻¹
- C-Br stretching: ~500-600 cm⁻¹

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that separates the components of a mixture and provides information about the molecular weight and fragmentation pattern of each component.

Experimental Protocol:

 Procedure: A diluted solution of the sample is injected into the gas chromatograph. The separated components then enter the mass spectrometer for analysis.

Expected Results:

- The gas chromatogram should show a single major peak, indicating the purity of the sample.
- The mass spectrum will exhibit a characteristic molecular ion peak (M+) cluster around m/z 204, 206, and 208, corresponding to the different isotopic combinations of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The most intense peak in the molecular ion cluster is typically at m/z 206.[2]
- Common fragmentation patterns may include the loss of Br (M-79/81) and/or Cl (M-35/37) atoms.

Applications in Synthesis

4-Bromo-3-chlorotoluene is a versatile intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals.[1] The bromine and chlorine substituents can be selectively manipulated through various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse functional groups.[1] This makes it an important precursor for building complex molecular architectures in drug discovery and development.



Safety and Handling

4-Bromo-3-chlorotoluene should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation, ingestion, and skin contact. Store in a cool, dry place away from oxidizing agents.

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